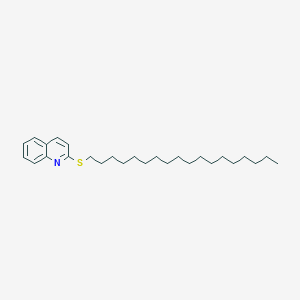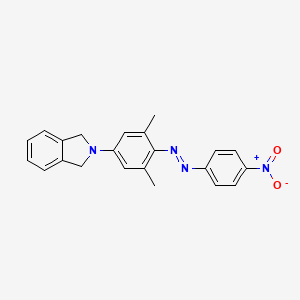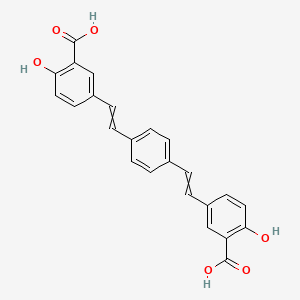
methyl N-(3-chlorophenyl)-N-hydroxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-chlorophenyl)-N-hydroxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as insecticides, fungicides, and herbicides. This particular compound is characterized by the presence of a methyl group, a 3-chlorophenyl group, and a hydroxycarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-chlorophenyl)-N-hydroxycarbamate typically involves the reaction of 3-chloroaniline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(3-chlorophenyl)-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives
Reduction: Amines or reduced carbamates
Substitution: Substituted phenyl carbamates
Aplicaciones Científicas De Investigación
Methyl N-(3-chlorophenyl)-N-hydroxycarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of methyl N-(3-chlorophenyl)-N-hydroxycarbamate involves the inhibition of specific enzymes or receptors in target organisms. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal physiological processes. This inhibition results in the accumulation of neurotransmitters, causing paralysis and death in pests.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(4-chlorophenyl)-N-hydroxycarbamate
- Methyl N-(2-chlorophenyl)-N-hydroxycarbamate
- Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
Uniqueness
Methyl N-(3-chlorophenyl)-N-hydroxycarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different levels of potency, selectivity, and stability, making it a valuable candidate for various applications.
Propiedades
Número CAS |
28091-65-8 |
|---|---|
Fórmula molecular |
C8H8ClNO3 |
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
methyl N-(3-chlorophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(11)10(12)7-4-2-3-6(9)5-7/h2-5,12H,1H3 |
Clave InChI |
YVVWFHDYRQYUHQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N(C1=CC(=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)



![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)



![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
